molecular formula C18H8Cl2O3 B14679654 8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione CAS No. 32050-00-3

8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione

Cat. No.: B14679654
CAS No.: 32050-00-3
M. Wt: 343.2 g/mol
InChI Key: FDBNIBHRHNGZFD-UHFFFAOYSA-N
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Description

8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione is a synthetic organic compound belonging to the class of naphthofurans This compound is characterized by the presence of a naphtho[2,3-c]furan core structure substituted with chlorine atoms at the 8 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . Another approach includes the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones and phenylacetylenes under blue LED irradiation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted naphthofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological properties. The combination of the naphthofuran core with chlorine substituents enhances its potential as a versatile compound for various applications.

Properties

CAS No.

32050-00-3

Molecular Formula

C18H8Cl2O3

Molecular Weight

343.2 g/mol

IUPAC Name

5-chloro-9-(2-chlorophenyl)benzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C18H8Cl2O3/c19-13-6-2-1-4-10(13)15-9-5-3-7-14(20)11(9)8-12-16(15)18(22)23-17(12)21/h1-8H

InChI Key

FDBNIBHRHNGZFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC=C(C3=CC4=C2C(=O)OC4=O)Cl)Cl

Origin of Product

United States

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